molecular formula C13H9Cl2NO B1453162 3-(2,3-Dichlorobenzoyl)-4-methylpyridine CAS No. 1187169-04-5

3-(2,3-Dichlorobenzoyl)-4-methylpyridine

Cat. No.: B1453162
CAS No.: 1187169-04-5
M. Wt: 266.12 g/mol
InChI Key: HLFSGPZJCUVNQP-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorobenzoyl)-4-methylpyridine is an organic compound that features a pyridine ring substituted with a 2,3-dichlorobenzoyl group and a methyl group

Scientific Research Applications

3-(2,3-Dichlorobenzoyl)-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Safety and Hazards

“2,3-Dichlorobenzoyl chloride” is classified as acutely toxic if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorobenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 2,3-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-(2,3-Dichlorobenzoyl)-4-carboxypyridine.

    Reduction: 3-(2,3-Dichlorobenzyl)-4-methylpyridine.

    Substitution: this compound derivatives with various substituents replacing the chlorine atoms.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorobenzoyl)-4-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The dichlorobenzoyl group can enhance binding affinity to certain molecular targets, while the pyridine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorobenzoyl)-4-methylpyridine
  • 3-(2,5-Dichlorobenzoyl)-4-methylpyridine
  • 3-(2,6-Dichlorobenzoyl)-4-methylpyridine

Uniqueness

3-(2,3-Dichlorobenzoyl)-4-methylpyridine is unique due to the specific positioning of the chlorine atoms on the benzoyl group, which can influence its reactivity and binding properties. This positional isomerism can result in different chemical and biological behaviors compared to its analogs.

Properties

IUPAC Name

(2,3-dichlorophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-5-6-16-7-10(8)13(17)9-3-2-4-11(14)12(9)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFSGPZJCUVNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901222793
Record name (2,3-Dichlorophenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901222793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187169-04-5
Record name (2,3-Dichlorophenyl)(4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dichlorophenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901222793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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